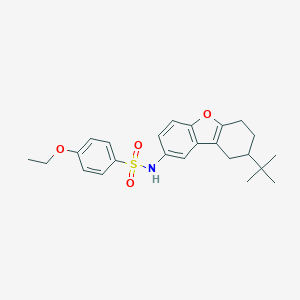
2,4,6-Trimethylbenzenesulfonate
Übersicht
Beschreibung
2,4,6-Trimethylbenzenesulfonate (TMB) is a widely used compound in scientific research. It is a sulfonated derivative of xylene and is commonly used as a reagent in organic synthesis and as a stabilizer in polymer chemistry. TMB has a unique molecular structure that makes it an interesting compound to study.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethylbenzenesulfonate is not well understood. However, it is believed that 2,4,6-Trimethylbenzenesulfonate acts as a nucleophile and reacts with electrophilic species. 2,4,6-Trimethylbenzenesulfonate can also form complexes with metal ions, which can affect its reactivity.
Biochemical and Physiological Effects:
2,4,6-Trimethylbenzenesulfonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen. 2,4,6-Trimethylbenzenesulfonate has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6-Trimethylbenzenesulfonate is a versatile compound that can be used in a variety of lab experiments. Its sulfonic acid group makes it a useful reagent for introducing functional groups into aromatic compounds. 2,4,6-Trimethylbenzenesulfonate is also a fluorescent probe, which makes it useful for the detection of proteins and nucleic acids. However, 2,4,6-Trimethylbenzenesulfonate has some limitations. Its synthesis can be challenging, and the separation of isomers can be difficult. Additionally, 2,4,6-Trimethylbenzenesulfonate can be sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the study of 2,4,6-Trimethylbenzenesulfonate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of 2,4,6-Trimethylbenzenesulfonate's mechanism of action and its potential as a therapeutic agent. Additionally, there is a need for more studies on the biochemical and physiological effects of 2,4,6-Trimethylbenzenesulfonate. Finally, the development of new applications for 2,4,6-Trimethylbenzenesulfonate, such as in the field of nanotechnology, is an exciting area of research.
Conclusion:
2,4,6-Trimethylbenzenesulfonate is a versatile compound that has many scientific research applications. Its unique molecular structure makes it an interesting compound to study, and its low toxicity makes it a safe compound to work with. 2,4,6-Trimethylbenzenesulfonate's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,4,6-Trimethylbenzenesulfonate is a compound with great potential for future research and development.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethylbenzenesulfonate has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, where it is used to introduce sulfonic acid groups into aromatic compounds. 2,4,6-Trimethylbenzenesulfonate is also used as a stabilizer in polymer chemistry, where it prevents the degradation of polymers by absorbing UV radiation. Additionally, 2,4,6-Trimethylbenzenesulfonate is used as a fluorescent probe for the detection of proteins and nucleic acids.
Eigenschaften
Molekularformel |
C9H11O3S- |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H,10,11,12)/p-1 |
InChI-Schlüssel |
LXFQSRIDYRFTJW-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)
![4-bromo-N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281686.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B281687.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)

![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)